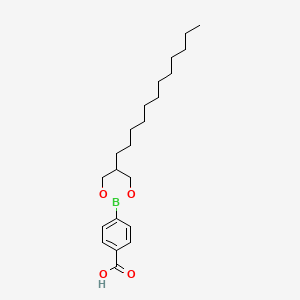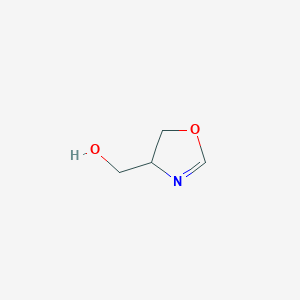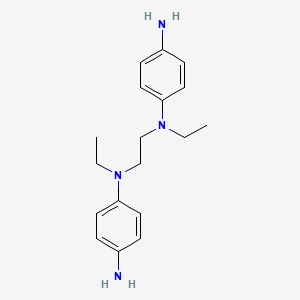
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with ethylenediamine under controlled conditions to form an intermediate compound. This intermediate is then subjected to reduction reactions, often using hydrogen gas in the presence of a catalyst such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound. The use of automated systems and real-time monitoring helps in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine, which can be further utilized in the synthesis of polymers and other advanced materials.
Scientific Research Applications
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical strength.
Biology: The compound is studied for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of high-performance polymers and coatings, as well as in the development of advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex molecular structures. These interactions are crucial in the synthesis of polymers and other materials, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the final product.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-aminophenyl)-N,N’-di-2-naphthyl-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-4-(dodecyloxy-biphenyl)-4’-aminophenyl ether
Uniqueness
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is unique due to its specific structural configuration, which imparts distinct properties such as enhanced solubility and reactivity. Compared to other similar compounds, it offers better performance in certain applications, particularly in the synthesis of high-performance polymers and advanced materials.
Properties
CAS No. |
110007-52-8 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-N-[2-(4-amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H26N4/c1-3-21(17-9-5-15(19)6-10-17)13-14-22(4-2)18-11-7-16(20)8-12-18/h5-12H,3-4,13-14,19-20H2,1-2H3 |
InChI Key |
URZPCNILMONVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

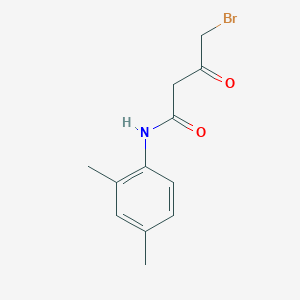

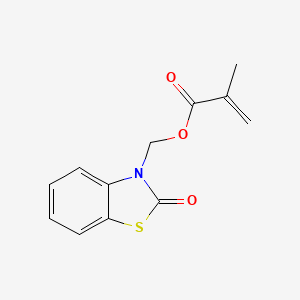
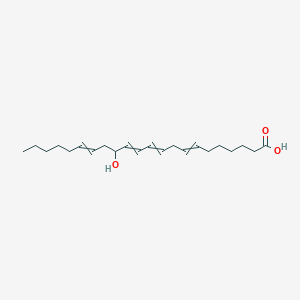
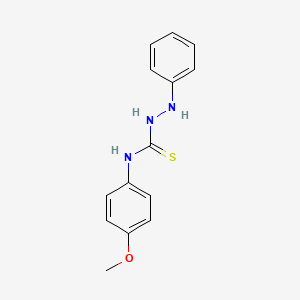
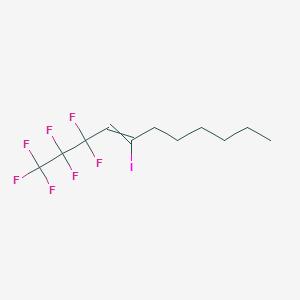
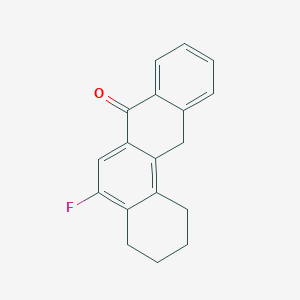
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
